N'-[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazide functional group, which is often associated with biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide typically involves the condensation reaction between 5-bromo-2,4-dihydroxybenzaldehyde and 2-(4-bromo-2-methoxyphenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or quinones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
N’-[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its hydrazide functional group, which is known to exhibit various biological activities.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets. The hydrazide functional group can form covalent bonds with biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The compound may also interact with DNA or proteins, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide .
- N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetohydrazide .
- N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide .
Uniqueness
N’-[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity
Properties
Molecular Formula |
C16H14Br2N2O5 |
---|---|
Molecular Weight |
474.10 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2,4-dihydroxyphenyl)methylideneamino]-2-(4-bromo-2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C16H14Br2N2O5/c1-24-15-5-10(17)2-3-14(15)25-8-16(23)20-19-7-9-4-11(18)13(22)6-12(9)21/h2-7,21-22H,8H2,1H3,(H,20,23)/b19-7+ |
InChI Key |
YAGJDKSAIWYUDT-FBCYGCLPSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=CC(=C(C=C2O)O)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=CC(=C(C=C2O)O)Br |
Origin of Product |
United States |
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